(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes a butyl group, a phenyl group with a methoxyethoxy substituent, and a tricarbonitrile ethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile typically involves multiple steps, including the formation of the phenylamino group, the introduction of the butyl group, and the addition of the tricarbonitrile ethene moiety. Common reagents used in these reactions include butyl bromide, 4-(2-methoxyethoxy)aniline, and malononitrile. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tricarbonitrile group to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solution.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated or nitrated phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
153196-66-8 |
---|---|
Molecular Formula |
C24H24N4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[N-butyl-4-(2-methoxyethoxy)anilino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-13-28(22-9-11-23(12-10-22)30-15-14-29-2)21-7-5-19(6-8-21)24(18-27)20(16-25)17-26/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
HCWYOUDPFPWCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C2=CC=C(C=C2)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.